An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-6-nitrobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-6-nitrobenzaldehyde
This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 2-Morpholino-6-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a comprehensive resource.
Introduction and Molecular Overview
2-Morpholino-6-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a benzaldehyde core with a morpholino and a nitro group at the ortho positions, creates a unique electronic and steric environment. The potent electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. In contrast, the electron-donating morpholino group and the steric bulk of both ortho substituents modulate the molecule's overall reactivity.
This guide will elucidate the synthetic pathways to this compound, predict its spectroscopic characteristics based on analogous structures, and explore its reactivity, with a particular focus on its utility as a building block for complex heterocyclic systems.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₁₂N₂O₄ | Structural analysis |
| Molecular Weight | 236.23 g/mol | Calculation from formula |
| Appearance | Likely a yellow crystalline solid | Analogy with 2-nitrobenzaldehyde and other nitroaromatics[1][2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | General properties of similar organic compounds[3] |
Synthesis of 2-Morpholino-6-nitrobenzaldehyde
The most probable and efficient synthesis of 2-Morpholino-6-nitrobenzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This widely used reaction is effective when an aromatic ring is rendered electron-deficient by strong electron-withdrawing groups, such as a nitro group, which facilitates the displacement of a good leaving group by a nucleophile.[4]
In this case, a suitable precursor, such as 2-fluoro-6-nitrobenzaldehyde or 2-chloro-6-nitrobenzaldehyde, would be reacted with morpholine. The nitro group at the ortho position activates the carbon bearing the halogen for nucleophilic attack by the secondary amine of the morpholine.
Caption: Proposed synthetic route to 2-Morpholino-6-nitrobenzaldehyde.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized, self-validating protocol based on established SNAr procedures for similar substrates.[4]
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Reaction Setup: To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq). The use of a slight excess of morpholine ensures complete consumption of the starting material, while K₂CO₃ acts as a base to neutralize the hydrofluoric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the solid product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Morpholino-6-nitrobenzaldehyde.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for 2-Morpholino-6-nitrobenzaldehyde, the following characterization data are predicted based on the analysis of its constituent functional groups and data from analogous compounds.[5][6][7]
¹H NMR Spectroscopy
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, around δ 10.0-10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern in the region of δ 7.0-8.0 ppm. The electron-donating morpholino group and the electron-withdrawing nitro group will influence their precise chemical shifts.
-
Morpholino Protons: Two distinct triplets are expected for the morpholine ring protons. The protons adjacent to the oxygen (-O-CH₂-) will appear around δ 3.7-3.9 ppm, while the protons adjacent to the nitrogen (-N-CH₂-) will be shifted slightly upfield to δ 3.0-3.3 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): A signal is expected around δ 190 ppm.
-
Aromatic Carbons: Six signals are anticipated in the δ 120-160 ppm range, with the carbons attached to the nitro and morpholino groups being the most downfield and upfield, respectively.
-
Morpholino Carbons: Two signals are expected: one around δ 66-68 ppm for the carbons adjacent to the oxygen and another around δ 48-52 ppm for the carbons adjacent to the nitrogen.
Infrared (IR) Spectroscopy
-
N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are predicted around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).[5]
-
C=O Stretching (Aldehyde): A strong band is expected in the region of 1690-1710 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks will appear above 3000 cm⁻¹.
-
C-O-C Stretching (Morpholine): A strong band is anticipated around 1115 cm⁻¹.
Mass Spectrometry
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₄. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the morpholine ring.
Caption: Workflow for the synthesis and characterization of the title compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-Morpholino-6-nitrobenzaldehyde makes it a versatile intermediate for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.[8]
Reactions of the Aldehyde Group
The aldehyde group, activated by the ortho-nitro group, is expected to readily undergo condensation reactions. For instance, reaction with primary amines will form Schiff bases (imines), which are valuable intermediates in their own right.
Domino Nitro Reduction-Friedländer Heterocyclization
A key application of this molecule is in the synthesis of substituted quinolines, which are prevalent scaffolds in medicinal chemistry.[8][9] This is achieved through a one-pot domino reaction that involves the reduction of the nitro group followed by a Friedländer annulation.
Caption: Domino reaction for the synthesis of substituted quinolines.
Experimental Protocol: Domino Friedländer Synthesis
This protocol is adapted from general methods for quinoline synthesis from 2-nitrobenzaldehydes.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-Morpholino-6-nitrobenzaldehyde (1.0 eq) in glacial acetic acid. Add an active methylene compound, such as ethyl acetoacetate (2.0-3.0 eq).
-
Reduction: To the stirred solution, add iron powder (4.0-5.0 eq) portion-wise. The reaction is exothermic.
-
Cyclization: After the addition of iron is complete, heat the mixture to 100-110 °C for 2-3 hours to drive the cyclization and aromatization.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired substituted quinoline.
Safety and Handling
While specific toxicity data for 2-Morpholino-6-nitrobenzaldehyde is not available, it should be handled with the care appropriate for nitroaromatic compounds, which can be toxic and mutagenic.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Morpholino-6-nitrobenzaldehyde is a valuable synthetic intermediate with a rich and predictable chemistry. Its synthesis via nucleophilic aromatic substitution is straightforward, and its dual functional groups allow for a range of subsequent transformations. The insights provided in this guide, though partly predictive, are grounded in well-established chemical principles and offer a solid foundation for researchers to explore the potential of this versatile molecule in the synthesis of novel compounds for various applications, including drug discovery and materials science.
References
- Bentham Science Publishers. (n.d.). Recent Progress in the Synthesis of Quinolines.
- Vadde, R., et al. (2016). A Facile synthesis of substituted quinolines by NaH mediated benzylic CH functionalization of methyl aza-arenes. Der Pharma Chemica, 8(3), 210-217.
- BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
- National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
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- Makosza, M., & Wojciechowski, K. (2001). Nucleophilic substitution of hydrogen in electron-deficient arenes. A new way of thinking about aromatic substitution. Chemical Reviews, 101(11), 3245-3272.
- Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.
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- National Center for Biotechnology Information. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.
- National Center for Biotechnology Information. (2013). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction.
- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- National Center for Biotechnology Information. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- National Center for Biotechnology Information. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
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